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Duranest

Cat. No.: B7949943
M. Wt: 312.9 g/mol
InChI Key: LMWQQUMMGGIGJQ-UHFFFAOYSA-N
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Description

Contextualization within Amide-Type Local Anesthetics

Local anesthetics are generally categorized into two main classes based on their intermediate chain: esters and amides. mhmedical.commdpi.com Etidocaine (B1208345) belongs to the amide group, which are known for their stability in solution compared to ester-type local anesthetics. mhmedical.com The amide structure features an amide linkage between the aromatic ring and the intermediate chain, distinguishing it chemically from the ester linkage found in ester-type anesthetics. mhmedical.com

Etidocaine's chemical structure includes a 2,6-dimethylphenyl group and an amino group linked by an amide bond. nih.govebi.ac.uk Specifically, it is chemically designated as butanamide, N-(2,6-dimethylphenyl)-2-(ethylpropylamine)-, monohydrochloride. rxlist.com Its molecular formula is C₁₇H₂₈N₂O. nih.govwikidata.org The pKa of etidocaine (7.74) is similar to that of lidocaine (B1675312) (7.86), another widely used amide anesthetic. rxlist.com However, etidocaine exhibits a greater degree of lipid solubility and protein binding capacity compared to lidocaine. rxlist.com These chemical properties, particularly high lipid solubility, are significant factors influencing its interaction with nerve membranes and its potency and duration of action. nysora.comcambridge.org

Historical Perspective of Etidocaine's Role in Basic Local Anesthetic Science

The development of synthetic local anesthetics followed the initial discovery and use of cocaine, a naturally occurring ester-type anesthetic. nysora.come-century.usnih.gov The limitations and toxicity associated with cocaine spurred the search for safer alternatives. e-century.usnih.gov The introduction of lidocaine in 1948 marked a significant advancement and ushered in the modern era of amide local anesthetics. mhmedical.comnysora.comnih.gov

Etidocaine was synthesized later, in 1972. e-century.us Its development was part of the ongoing effort to create local anesthetics with improved properties, such as longer duration of action. nih.govresearchgate.net Research involving etidocaine has contributed to understanding the relationship between chemical structure, lipid solubility, protein binding, and anesthetic characteristics like onset and duration. rxlist.comnysora.com Studies comparing etidocaine to other amide anesthetics like lidocaine and bupivacaine (B1668057) have provided insights into the factors governing their pharmacological profiles at a basic science level. rxlist.comtaylorandfrancis.comnysora.comnih.govnih.gov

Detailed research findings on etidocaine's mechanism of action have focused on its interaction with voltage-gated sodium channels in nerve membranes. rxlist.comnysora.comahajournals.orgpsu.edufrontiersin.orgnih.gov Local anesthetics, including etidocaine, stabilize the neuronal membrane by inhibiting the ionic fluxes, specifically the influx of sodium ions, required for the initiation and conduction of nerve impulses. rxlist.comnysora.comnih.gov This blockade of sodium channels prevents the propagation of action potentials. nysora.comnih.gov

Studies using techniques like voltage clamp experiments on nerve axons have investigated the binding of etidocaine to sodium channels in different conformational states (open and closed). psu.edunih.gov Research has shown that etidocaine can bind rapidly to open sodium channels in a voltage-dependent manner. psu.edu Investigations have also highlighted the crucial role of specific aromatic residues within the inner pore of the sodium channel, such as phenylalanine and tyrosine residues in domain IV S6, in the binding of local anesthetics like etidocaine. ahajournals.orgfrontiersin.orgtandfonline.com Mutations in these residues have been shown to affect the binding affinity and kinetics of etidocaine block. frontiersin.orgtandfonline.com

The prolonged duration of action observed with etidocaine is primarily related to its high lipid solubility and protein-binding characteristics. rxlist.comnysora.comresearchgate.net Higher lipid solubility facilitates the penetration of the anesthetic molecule into the nerve membrane, while increased protein binding within the tissue can lead to a slower release and thus a longer-lasting effect. rxlist.comnysora.comcambridge.orgresearchgate.net

Research has also explored the kinetics of etidocaine's interaction with sodium channels, examining the rates of development of and recovery from frequency-dependent block. psu.edunih.gov Studies have indicated that highly lipid-soluble drugs like etidocaine may show slower rates of development of frequency-dependent block compared to less lipid-soluble agents like lidocaine, while inducing longer "memories" for recent block increments. nih.gov

The following table summarizes some key physicochemical properties of etidocaine relevant to its basic science research:

PropertyValueSource
Molecular FormulaC₁₇H₂₈N₂O nih.govwikidata.org
Molecular Weight276.4 g/mol nih.gov
pKa7.74 rxlist.com
Lipid SolubilityGreater than lidocaine rxlist.com
Protein BindingGreater than lidocaine (95% at 0.5-1.0 µg/mL) rxlist.com

Note: Interactive data tables are not supported in this format. The data is presented in a static table.

Research findings have also compared the onset and duration of etidocaine to other local anesthetics. In vivo animal studies indicated a rapid onset (3-5 minutes) and a prolonged duration (5-10 hours) for etidocaine. rxlist.com Clinical studies comparing etidocaine and lidocaine have shown that etidocaine provides a duration of sensory analgesia 1.5 to 2 times longer than lidocaine by the peridural route, with potentially even greater differences in peripheral nerve blocks. rxlist.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H29ClN2O B7949943 Duranest

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(2,6-dimethylanilino)-1-oxobutan-2-yl]-ethyl-propylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O.ClH/c1-6-12-19(8-3)15(7-2)17(20)18-16-13(4)10-9-11-14(16)5;/h9-11,15H,6-8,12H2,1-5H3,(H,18,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWQQUMMGGIGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[NH+](CC)C(CC)C(=O)NC1=C(C=CC=C1C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Cellular Mechanisms of Action

Voltage-Gated Sodium Channel (NaV) Modulation by Etidocaine (B1208345)

Voltage-gated sodium channels are complex transmembrane proteins composed of a large α-subunit, which forms the ion-conducting pore and contains the drug binding sites, and one or more smaller β-subunits that modulate channel function and expression. frontiersin.orgguidetopharmacology.organeskey.com The α-subunit consists of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). frontiersin.orgguidetopharmacology.org The S5 and S6 segments from each domain line the inner cavity of the pore, while the S4 segments act as voltage sensors. guidetopharmacology.org

Etidocaine stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses. rxlist.comncats.io This inhibition of sodium influx prevents the rapid depolarization that underlies the action potential, effectively blocking nerve impulse transmission. ontosight.aifrontiersin.orgslideshare.net Studies using techniques like voltage clamp have shown that local anesthetics, including etidocaine, block the fast-gating voltage-dependent sodium current in nerves. frontiersin.org Etidocaine produces both a tonic block of the peak Na+ current and a time-dependent block of the maintained current. psu.edu

Local anesthetics, including etidocaine, exhibit state-dependent binding to sodium channels, meaning their affinity for the channel varies depending on its conformational state. researchgate.netnih.gov They bind with higher affinity to the open and inactivated states of the channel compared to the closed (resting) state. researchgate.netnih.govrupress.org This preferential binding to activated and inactivated states contributes to the phenomenon of use-dependent block, where the degree of channel block increases with repetitive channel activation. guidetopharmacology.orgresearchgate.netresearchgate.net The inactivated state is considered a high-affinity binding site for many local anesthetics. researchgate.netahajournals.orgpatsnap.com

The primary binding site for local anesthetics like etidocaine is located within the inner pore of the sodium channel α-subunit, formed mainly by residues in the S6 transmembrane segments of domains I, III, and IV. frontiersin.orgguidetopharmacology.orgresearchgate.net Site-directed mutagenesis studies have been crucial in identifying specific amino acid residues within these segments that are critical for high-affinity binding. frontiersin.orgahajournals.orgnih.govpnas.org For instance, phenylalanine residues in the S6 segment of domain IV (e.g., Phe1764 in NaV1.2, Phe1579 in NaV1.4, and Phe1759/Phe1760 in NaV1.5) have been shown to play a crucial role in the block by etidocaine and other local anesthetics. frontiersin.orgahajournals.orgahajournals.orgpnas.orgnih.gov Mutations at these positions can significantly reduce the affinity of the channel for etidocaine. ahajournals.orgnih.govpnas.orgnih.gov Residues in the S6 segment of domain III, such as Leu-1465, Asn-1466, and Ile-1469 (rat brain NaV1.2 numbering), also contribute to the high-affinity receptor site for pore-blocking drugs like etidocaine. nih.gov

Here is a table summarizing some key residues implicated in local anesthetic binding:

Sodium Channel IsoformDomainS6 Segment ResidueEtidocaine Binding Effect upon MutationSource
NaV1.2 (Brain)IVPhe1764Reduced use-dependent block pnas.org pnas.org
NaV1.4 (Skeletal Muscle)IVPhe1579Crucial role in block ahajournals.org ahajournals.org
NaV1.5 (Cardiac)IVPhe1759/Phe1760Critical determinant; Mutation eliminates use-dependent block pnas.orgnih.gov pnas.orgnih.gov
NaV1.2 (Brain)IIILeu1465Decreased affinity of inactivated channels nih.gov nih.gov
NaV1.2 (Brain)IIIAsn1466Decreased affinity of inactivated channels nih.gov nih.gov
NaV1.2 (Brain)IIIIle1469Decreased affinity of inactivated channels nih.gov nih.gov

Beyond physically blocking the pore, local anesthetics can also allosterically modulate sodium channel gating and inactivation kinetics. researchgate.netnih.gov Binding of local anesthetics, particularly to the open or inactivated states, can stabilize these conformations and interfere with the normal gating transitions. psu.eduresearchgate.netnih.govrupress.org This can lead to a shift in the voltage dependence of inactivation to more hyperpolarized potentials and a slowing of recovery from inactivation. researchgate.netnih.gov Etidocaine has been shown to produce a time-dependent block that increased during single depolarizations and a use-dependent block that accumulated with repetitive depolarizations. psu.edu While some studies suggest that local anesthetics may not significantly alter the fast inactivation time course, they can induce a slower declining phase in the current. psu.eduphysiology.org

Local anesthetics can access their binding site within the intracellular pore of the sodium channel via two main pathways: a hydrophilic pathway and a hydrophobic pathway. guidetopharmacology.orgpsu.edunih.govbiorxiv.orgpnas.org The hydrophilic pathway involves the drug entering the pore from the intracellular aqueous environment when the intracellular activation gate is open. guidetopharmacology.orgnih.govbiorxiv.org This pathway is strongly voltage-dependent and contributes significantly to the use-dependent block observed with charged local anesthetics. guidetopharmacology.orgnih.gov The hydrophobic pathway involves the drug partitioning into the lipid membrane and accessing the binding site through fenestrations or portals between the transmembrane segments, particularly between domains III and IV. guidetopharmacology.orgnih.govbiorxiv.orgpnas.org This pathway is less dependent on the state of the activation gate and may be a primary route for neutral or highly lipophilic local anesthetics. guidetopharmacology.orgpsu.edunih.gov Etidocaine, being an amphipathic molecule, can likely utilize both pathways, although its relatively high hydrophobicity and pKa suggest the hydrophobic route may be significant, particularly for the uncharged species. ncats.iopsu.edunih.gov

Investigation of Allosteric Modulation of Sodium Channel Gating and Inactivation Kinetics

Interactions with Other Ion Channels and Receptors

While the primary target of etidocaine and other local anesthetics is the voltage-gated sodium channel, they can also interact with other ion channels and receptors at clinically relevant concentrations. frontiersin.orgnih.govoup.com These off-target interactions may contribute to some of the observed effects, although they are generally considered secondary to the main effect on sodium channels. Local anesthetics have been shown to interact with voltage-gated potassium channels and calcium channels. nih.govoup.com For example, block of voltage-gated potassium currents and voltage-gated calcium channels has been observed with other local anesthetics. nih.gov Additionally, interactions with G-protein-coupled receptors (GPCRs) and NMDA receptors have been reported for some local anesthetics. nih.gov However, the extent and significance of etidocaine's interactions with these other targets are less extensively characterized compared to its well-established effects on voltage-gated sodium channels, which remain the primary molecular target for its local anesthetic action. frontiersin.orgoup.com

Modulation of Voltage-Gated Potassium Channel Function

Local anesthetics, including etidocaine, have been shown to block voltage-gated potassium channels in addition to their primary effects on sodium channels. emu.edu.troup.com Studies using patch clamp experiments on demyelinated peripheral amphibian nerve fibers have investigated the effects of various local anesthetics on potassium currents. researchgate.net

Research indicates that etidocaine can block potassium conductance. emu.edu.tr In patch clamp experiments on demyelinated peripheral amphibian nerve fibers, etidocaine demonstrated an inhibitory effect on a voltage-independent potassium channel, sometimes referred to as the "flicker" potassium channel. oup.comresearchgate.net This channel was found to be highly sensitive to local anesthetics in this preparation. oup.comresearchgate.net The half-maximum inhibiting concentration (IC50) for extracellularly applied etidocaine on this flicker potassium channel was reported as 8.6 µM. researchgate.net

For voltage-dependent potassium current block in the same preparation, the IC50 for etidocaine was 176 µM. researchgate.net This suggests a lower affinity for voltage-dependent potassium channels compared to the flicker potassium channel. oup.comresearchgate.net

Data on the half-maximum inhibiting concentrations (IC50) for various local anesthetics on voltage-dependent potassium current block in demyelinated peripheral amphibian nerve fibers include:

Local AnestheticVoltage-Dependent K+ Current Block IC50 (µM)
Bupivacaine (B1668057)92 researchgate.net
Etidocaine176 researchgate.net
Tetracaine (B1683103)946 researchgate.net
Lidocaine (B1675312)1118 researchgate.net
Mepivacaine2305 researchgate.net
Procaine (B135)6302 researchgate.net

Studies have concluded that local anesthetics block the flicker potassium channel by impeding its gating rather than its conductance. researchgate.net

Exploration of Non-Sodium Channel Mediated Mechanisms (e.g., Nonspecific Neuronal Lipid Membrane Expansion, Interaction with G Protein-Coupled Receptors)

While the primary mechanism of etidocaine and other local anesthetics involves voltage-gated sodium channels, other potential mechanisms have been explored. These include nonspecific interactions with neuronal lipid membranes and interactions with G protein-coupled receptors (GPCRs).

The Membrane Expansion Theory proposes that local anesthetic molecules can diffuse into the hydrophobic regions of excitable membranes, causing a general disturbance or expansion of the membrane structure. jaypeedigital.comjaypeedigital.com This expansion could then prevent the increase in permeability to sodium ions. jaypeedigital.com This theory is considered to explain the activity of local anesthetics like benzocaine, which is uncharged and can penetrate the lipid membrane. jaypeedigital.com Etidocaine, being highly lipid soluble, could potentially interact with the lipid portion of the cell membrane, affecting the configuration of the lipoprotein matrix of the nerve membrane. jaypeedigital.comaneskey.com

Studies have shown that local anesthetics can mobilize intracellular calcium ions via the inositol (B14025) trisphosphate signaling cascade in sensory neurons. oup.com Etidocaine has been shown to block nicotinic acetylcholine (B1216132) receptors, which are a type of ligand-gated ion channel, in some studies. researchgate.net

Effects on Acetylcholine Sensitivity at Neuromuscular Junctions in Preclinical Models

The neuromuscular junction (NMJ) is the synapse between a motor neuron and a muscle fiber, where acetylcholine (ACh) is the primary neurotransmitter. openanesthesia.org Neuromuscular transmission involves the release of ACh and its binding to postjunctional acetylcholine receptors (AChRs), leading to muscle contraction. openanesthesia.org

Local anesthetics can interfere with neuromuscular transmission. neurothai.org While their primary action is on nerve impulse conduction, their effects on acetylcholine sensitivity at the neuromuscular junction have been investigated in preclinical models.

Some studies suggest that local anesthetics can affect acetylcholine receptor activation or cholinesterase activity, thereby interfering with neuromuscular transmission. neurothai.org For instance, it has been shown that local anesthetics can reduce the safety factor for neuromuscular transmission. neurothai.org

Although the primary mechanism of etidocaine is not at the neuromuscular junction in the same way as neuromuscular blocking agents, its effects on nerve conduction can indirectly impact neuromuscular function by blocking the motor nerve impulse. Etidocaine is noted for producing a profound degree of motor blockade. rxlist.comtaylorandfrancis.com This motor blockade is a consequence of its action on voltage-gated sodium channels in motor neurons, preventing the propagation of action potentials to the neuromuscular junction.

Preclinical Pharmacological Investigations

Comparative Potency and Efficacy Studies of Etidocaine (B1208345)

Preclinical research has compared the potency and efficacy of etidocaine with other local anesthetics across different models to understand its relative effects on nerve and neuromuscular function.

In vitro studies using isolated nerve preparations, such as the frog sciatic nerve, have been instrumental in determining the intrinsic anesthetic potency of etidocaine. In the isolated frog sciatic nerve preparation, etidocaine has been shown to possess the same minimum concentration (Cm) required to produce 50% conduction blockade as bupivacaine (B1668057). tumescent.org Etidocaine is classified as a high-potency drug, approximately 20 times more active than procaine (B135) in isolated nerve preparations. tumescent.org Studies comparing etidocaine and lidocaine (B1675312) on frog nerve conduction found etidocaine to be 10 times more potent than lidocaine in blocking nerve conduction. nih.gov

Investigations into the effects of etidocaine on the neuromuscular junction, often utilizing ex vivo frog preparations, have provided insights into its impact on neuromuscular transmission. Studies have shown that both etidocaine and lidocaine cause a dose-related decrease in miniature endplate potential (mepp) amplitude and acetylcholine (B1216132) sensitivity of the endplate region in the frog neuromuscular junction. nih.gov While lidocaine increased the time required for mepp repolarization, etidocaine was observed to cause receptor desensitization. nih.gov

Animal models, such as rat sciatic nerve block and cat epidural anesthesia, have been used to compare the anesthetic properties of etidocaine with other amide-type local anesthetics like lidocaine and bupivacaine. In the isolated frog sciatic nerve, etidocaine and bupivacaine have the same Cm. tumescent.org However, in sheep epidural studies, a higher concentration of etidocaine (1%) was required to produce anesthetic results comparable to those achieved with 0.75% bupivacaine. tumescent.org This difference may be attributed to the greater lipid solubility of etidocaine, potentially leading to sequestration in peridural fat. tumescent.org

In rat sciatic nerve models, etidocaine has shown greater potency in motor nerve conduction blockade compared to lidocaine, chloroprocaine, and procaine. researchgate.net When comparing the duration of analgesia in a rat infraorbital nerve block model, 1.0% etidocaine produced an average duration of 59 ± 25 minutes, while 0.5% bupivacaine produced 100 ± 40 minutes and 1.0% lidocaine produced 47 ± 10 minutes. nih.gov

In terms of differential nerve block, an in vivo cat model showed that etidocaine produced the least differential rate of block among 2-chloroprocaine, lidocaine, bupivacaine, and etidocaine, with etidocaine blocking A-delta fibers first, while the others blocked C fibers first. nih.gov A-alpha fibers were consistently blocked last by all agents tested. nih.gov

Ex Vivo Neuromuscular Junction Studies (e.g., Frog)

Concentration-Effect Relationships in Ion Channel Blockade

The primary mechanism of action of local anesthetics involves the blockade of voltage-gated ion channels, particularly sodium channels. Preclinical studies have investigated the concentration-dependent effects of etidocaine on these channels.

Studies utilizing patch clamp techniques on isolated nerve fibers have determined the half-maximal inhibiting concentrations (IC50) of etidocaine for blocking sodium and potassium channels. In enzymatically dissociated sciatic nerve fibers of Xenopus laevis, the IC50 for tonic block of Na+ current by etidocaine was determined to be 18 µM. nih.govresearchgate.net For voltage-dependent K+ current block in the same preparation, the IC50 for etidocaine was 176 µM. nih.gov Another study on demyelinated peripheral amphibian nerve fibers found the IC50 for extracellular application of etidocaine on the flicker K+ channel to be 8.6 µM. researchgate.netnih.gov

Table 1: IC50 Values for Ion Channel Blockade by Etidocaine and Other Local Anesthetics

Local AnestheticChannel TypePreparationIC50 (µM)Citation
EtidocaineNa+ (Tonic Block)Xenopus laevis sciatic nerve fibers18 nih.govresearchgate.net
EtidocaineK+ (Voltage-Dependent)Xenopus laevis sciatic nerve fibers176 nih.gov
EtidocaineK+ (Flicker)Demyelinated amphibian peripheral nerve fibers8.6 researchgate.netnih.gov
LidocaineNa+ (Tonic Block)Xenopus laevis sciatic nerve fibers204 nih.govresearchgate.net
BupivacaineNa+ (Tonic Block)Xenopus laevis sciatic nerve fibers27 nih.govresearchgate.net
LidocaineK+ (Voltage-Dependent)Xenopus laevis sciatic nerve fibers1118 nih.gov
BupivacaineK+ (Voltage-Dependent)Xenopus laevis sciatic nerve fibers92 nih.gov

Factors Influencing Preclinical Pharmacodynamics

Several factors can influence the preclinical pharmacodynamics of etidocaine, affecting its potency, onset, and duration of action. These factors include physicochemical properties, nerve fiber characteristics, and tissue environment.

Lipid solubility is a primary determinant of intrinsic anesthetic potency, as the molecule must penetrate the nerve membrane and bind to a hydrophobic site on the Na+ channel. jvsmedicscorner.com Etidocaine, being more hydrophobic than lidocaine, is more potent in isolated nerves. jvsmedicscorner.com However, the correlation between hydrophobicity and clinical potency is not always as precise as in isolated nerve preparations. jvsmedicscorner.com

The pKa of a local anesthetic influences the proportion of ionized and unionized forms at a given pH, which affects membrane penetration. amegroups.org The onset of action is related to the proportion of molecules in the lipid-soluble, unionized state at the tissue pH. amegroups.org

Neuronal factors such as axon diameter and myelination also determine the interaction with anesthetic agents; larger, more myelinated neurons may have reduced anesthetic penetration and duration of action. entokey.com The frequency of nerve stimulation can also influence the degree of conduction block, a phenomenon known as use-dependent block. amegroups.orgnih.gov Local anesthetics that have a minimal effect on the refractory period of the nerve fiber may yield enhanced motor block, while those with a large effect may be relatively more potent blockers of sensory and sympathetic transmission. nih.gov Etidocaine and tetracaine (B1683103) showed a smaller difference in block between low and high stimulation frequencies compared to lidocaine and bupivacaine in frog sciatic nerves. nih.gov

Tissue pH can also play a role; in the presence of infection, the tissue pH can be lower, which might affect the ionization and thus the effectiveness of the local anesthetic. amegroups.org The presence of vasoconstrictors, such as epinephrine, can slow down the redistribution of the anesthetic from the injection site, thereby increasing the duration of action. amegroups.org Protein binding also influences the duration of action, with higher protein binding generally correlating with longer duration, as bound proteins act as a drug reservoir. entokey.com

Impact of pH and Protonation State on Efficacy and Diffusion

Local anesthetics, including etidocaine, are weak bases that exist in both charged (protonated, cationic) and uncharged (deprotonated, neutral base) forms depending on the surrounding pH nih.govaneskey.com. The equilibrium between these two forms is governed by the drug's pKa and the pH of the tissue environment nih.govderangedphysiology.com. Etidocaine has a pKa of 7.74, which is similar to that of lidocaine (7.86) rxlist.com.

The uncharged, lipid-soluble form is crucial for the diffusion of the local anesthetic molecule across biological membranes, such as nerve sheaths and neuronal membranes nih.govaneskey.com. Once inside the neuron, the molecule becomes protonated in the more acidic intracellular environment, and it is primarily the charged, cationic form that interacts with and blocks the voltage-gated sodium channels, thereby inhibiting nerve impulse conduction nih.govaneskey.com.

The pH of the injection solution and the tissue can influence the proportion of the uncharged form available to penetrate the nerve. A higher pH (closer to the drug's pKa or physiological pH) increases the fraction of the uncharged base form, theoretically enhancing its diffusion across lipid barriers and potentially hastening the onset of anesthesia nih.govaneskey.com. However, the relationship between pH and onset can be complex and influenced by other factors nih.govnysora.com.

Role of Lipid Solubility in Potency and Onset of Action

Lipid solubility is a key physicochemical property that significantly influences the potency and onset of action of local anesthetics. Etidocaine is characterized by a high degree of lipid solubility compared to some other local anesthetics like lidocaine rxlist.comnysora.comtumescent.org.

Increased lipid solubility generally correlates with increased potency because more lipophilic molecules can more readily permeate nerve membranes and access their site of action within the sodium channels nih.govderangedphysiology.comnysora.comnih.gov. Preclinical studies have shown that etidocaine is classified as a high-potency agent tumescent.orgnih.gov.

While high lipid solubility is often associated with increased potency and duration, its impact on the speed of onset is more complex and can appear contradictory between in vitro and in vivo studies nih.govnysora.comaneskey.com. In isolated nerve preparations (in vitro), greater lipid solubility can hasten onset due to more rapid diffusion across the nerve membrane nih.gov. However, in the clinical setting (in vivo), high lipid solubility can sometimes be associated with a slower onset nih.gov. This may be due to factors such as sequestration of the highly lipid-soluble drug in surrounding adipose tissue or myelin sheaths, which can reduce the concentration of the drug reaching the nerve fiber itself nih.govtumescent.org. Despite its high lipid solubility, etidocaine has been observed to have a rapid onset of action, similar to or faster than lidocaine in some comparisons, which has been noted as an anomalous finding that is not fully understood rxlist.comnysora.comtumescent.organeskey.com.

Influence of Protein Binding on Duration of Action

Protein binding plays a significant role in determining the duration of action of local anesthetic agents like etidocaine nysora.comnih.govumontreal.ca. Local anesthetics bind to plasma proteins, primarily albumin and alpha-1-acid glycoprotein (B1211001) umontreal.ca. Etidocaine exhibits a high capacity for protein binding, reported to be around 95% bound rxlist.comnysora.comumontreal.ca.

The degree of protein binding is directly correlated with the duration of local anesthetic activity nysora.comnih.govumontreal.ca. Drugs that are highly protein bound are less readily removed from the nerve membrane by the bloodstream nysora.com. This reduced systemic absorption and clearance from the site of action allows the drug to remain in contact with the sodium channels for a longer period, resulting in a more prolonged duration of anesthesia derangedphysiology.comnysora.com.

Preclinical and clinical observations support this relationship, with highly protein-bound agents like etidocaine and bupivacaine demonstrating longer durations of action compared to less protein-bound agents such as lidocaine or procaine nih.govumontreal.canih.gov.

Table: Physicochemical Properties of Etidocaine and Comparative Local Anesthetics

CompoundPubChem CIDpKaLipid Solubility (Relative)Protein Binding (%)
Etidocaine374977.74High~95
Lidocaine374977.86Intermediate~65
Bupivacaine2431~8.1High~95
Procaine4944~8.9Low~5

Note: Relative lipid solubility and protein binding percentages are based on general comparisons found in the literature and may vary depending on the specific study and methodology. rxlist.comnysora.comtumescent.orgnih.govumontreal.ca

Metabolic and Pharmacokinetic Research in Preclinical Models

Elucidation of Metabolic Pathways and Metabolites

The metabolism of etidocaine (B1208345) primarily occurs in the liver, a characteristic shared with other amide-type local anesthetics. This biotransformation involves several key enzymatic processes aimed at increasing the compound's water solubility to facilitate excretion.

Hepatic biotransformation of etidocaine involves several parallel pathways. Key reactions include oxidative N-dealkylation, which involves the removal of alkyl groups from the nitrogen atom. Ring hydroxylation, the addition of hydroxyl groups to the aromatic ring structure, is another significant Phase I metabolic reaction. Cleavage of the amide linkage, a hydrolysis reaction, also contributes to etidocaine metabolism. Following these initial modifications (Phase I reactions), the resulting metabolites can undergo conjugation (Phase II reactions) with endogenous substances such as glucuronic acid or sulfate, further increasing their polarity and preparing them for elimination. These processes collectively contribute to the rapid metabolism of etidocaine by the liver uni.lu. The liver is the primary site for these biotransformation reactions due to the high concentration of metabolizing enzymes, particularly cytochrome P450 enzymes, located in the microsomes nih.gov.

Studies have identified a variety of metabolites resulting from the biotransformation of etidocaine. Approximately 20 metabolites of etidocaine have been detected in urine uni.lu. Similar to the metabolism of lidocaine (B1675312), a closely related amide anesthetic, key metabolites are expected to include products of N-dealkylation and amide cleavage. Mono-ethylglycine xylidide (MEGX) and Glycylxylidide (GX) are well-characterized metabolites of lidocaine and are considered analogs in the context of etidocaine metabolism uni.lunih.govchem960.com. These metabolites are formed through sequential N-dealkylation and subsequent hydrolysis nih.govchem960.com. While MEGX and GX themselves are less pharmacologically active than the parent compound, their formation is a critical step in the metabolic cascade of amide anesthetics nih.govchem960.com.

Cytochrome P450 (CYP) enzymes play a central role in the hepatic metabolism of amide-type local anesthetics, including etidocaine nih.gov. These microsomal enzymes are primarily responsible for the Phase I oxidative reactions, such as N-dealkylation and ring hydroxylation nih.gov. Based on research into the metabolism of lidocaine, CYP1A2 and CYP3A4 isoforms are significant contributors to the initial biotransformation steps, leading to the formation of metabolites like MEGX and GX. While specific studies detailing the exact CYP isoforms involved in etidocaine metabolism in preclinical models were not extensively found, the strong structural similarity to lidocaine suggests a comparable enzymatic involvement. The rapid rate of etidocaine metabolism by the liver underscores the significant activity of these enzymatic systems in preclinical species uni.lu.

Identification of Key Metabolites (e.g., Mono-ethylglycine xylidide (MEGX), Glycylxylidide (GX) Analogs)

Theoretical and Compartmental Pharmacokinetic Modeling

Pharmacokinetic modeling in preclinical studies helps to describe and predict the absorption, distribution, metabolism, and excretion (ADME) of etidocaine within animal systems. These models provide a theoretical framework for understanding the drug's time course in the body.

In vivo animal studies have demonstrated that etidocaine exhibits a rapid onset of action, typically within 3-5 minutes, and a prolonged duration, ranging from 5 to 10 hours uni.lu. Following administration, etidocaine is rapidly taken up and redistributed into body tissues, leading to a rapid decline in blood concentrations. Etidocaine crosses lipophilic barriers, including the blood-brain barrier, presumably via passive diffusion uni.lu. The distribution is influenced by factors such as tissue perfusion and protein binding; etidocaine is highly bound to plasma proteins, with approximately 95% bound at concentrations of 0.5-1.0 µg/mL uni.lu.

Elimination of etidocaine is primarily driven by rapid hepatic metabolism, with less than 10% of the dose excreted unchanged in the urine uni.lu. The metabolites, along with the small fraction of unchanged drug, are then excreted by the kidneys uni.lu. The mean elimination half-life of etidocaine following a bolus intravenous injection in preclinical models is reported to be around 2.5 hours uni.lu. The clearance rate of etidocaine in preclinical species is generally considered to be relatively high compared to some other local anesthetics.

Preclinical research indicates that liver function significantly impacts etidocaine kinetics. Due to its rapid and extensive hepatic metabolism, any condition that affects liver function is likely to alter the pharmacokinetics of etidocaine uni.lu. Impaired hepatic function can lead to decreased metabolic clearance, potentially resulting in higher and more prolonged plasma concentrations of the parent drug uni.lu.

Principles of Distribution and Elimination Kinetics in Animal Models

Exploration of Drug-Membrane Interactions and Lipid Sequestration

Etidocaine's interaction with biological membranes and its solubility in lipids play a significant role in its distribution and effects. Etidocaine possesses a greater degree of lipid solubility compared to lidocaine. rxlist.com This increased lipid solubility is a primary determinant of local anesthetic potency and duration of action, as it facilitates penetration through lipid membranes to reach the site of action. cambridge.orgweber.eduveteriankey.comscielo.br

Studies using model membrane systems have quantified the interaction of etidocaine with lipid bilayers. The binding of the charged form of etidocaine to bilayers composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), a common phospholipid, has been measured. nih.gov These studies, utilizing techniques such as ultraviolet spectroscopy and deuterium (B1214612) magnetic resonance, have shown that etidocaine intercalates between lipid molecules. nih.gov This intercalation increases the surface area of the membrane and imparts a positive electric charge. nih.gov The binding of charged etidocaine to the lipid membrane in these model systems is best described by a partition equilibrium. nih.gov

Using a model that accounts for bilayer expansion and charge-induced concentration variations, the surface partition coefficient for charged etidocaine binding to POPC bilayers at pH 5.5 was determined to be 11 ± 2 M-1. nih.govcapes.gov.br For comparison, under the same conditions, the surface partition coefficient for dibucaine (B1670429) was significantly higher at 660 ± 80 M-1. nih.govcapes.gov.br

Further research using molecular dynamics (MD) simulations has also investigated the binding affinities of charged etidocaine to a POPC lipid bilayer, serving as a model cellular membrane. researchgate.nethelsinki.fiacs.org These simulations evaluated binding based on changes in lipid head-group order parameters. researchgate.nethelsinki.fiacs.org Unlike some monoatomic ions, the binding of etidocaine in these simulations appears to be driven by hydrophobic effects rather than direct electrostatic interactions, and it penetrates into the hydrophobic core of the membrane. researchgate.nethelsinki.fi Standard force field parameters in these simulations did not overestimate etidocaine's binding affinity, and including electronic polarizability implicitly increased its binding affinity. researchgate.nethelsinki.fiacs.org

Experimental n-octanol/water partition coefficients provide another measure of lipid solubility and membrane preference. Neutral etidocaine is significantly more likely to be found in n-octanol (a model for the membrane environment) than in water, with a partition coefficient of 4900. semanticscholar.orgresearchgate.net This is considerably higher than that of neutral lidocaine, which has a partition coefficient of 304. semanticscholar.orgresearchgate.net For the protonated forms, the preference is reversed, with protonated etidocaine being 2.1 times more likely to be in water than in n-octanol, while protonated lidocaine is 16.7 times more likely to be in water. semanticscholar.org

Studies have also explored the effect of etidocaine on membrane fluidity. At concentrations significantly higher than those required for nerve block, etidocaine has shown a fluidizing effect on model membranes like dipalmitoyl lecithin (B1663433) vesicles and synaptic plasma membranes. nih.gov This effect was more pronounced with etidocaine compared to bupivacaine (B1668057) and 2-chloroprocaine in some model systems. nih.gov

Here is a table summarizing some membrane binding and partitioning data:

CompoundModel SystempHMeasurement TypeValueCitation
EtidocainePOPC Bilayer5.5Surface Partition Coefficient11 ± 2 M-1 nih.govcapes.gov.br
DibucainePOPC Bilayer5.5Surface Partition Coefficient660 ± 80 M-1 nih.govcapes.gov.br
Etidocainen-octanol/waterN/APartition Coefficient (Neutral)4900 semanticscholar.orgresearchgate.net
Lidocainen-octanol/waterN/APartition Coefficient (Neutral)304 semanticscholar.orgresearchgate.net
Etidocainen-octanol/waterN/APartition Coefficient (Protonated)0.48 researchgate.net
Lidocainen-octanol/waterN/APartition Coefficient (Protonated)0.06 researchgate.net

The lipid sink phenomenon is a theoretical concept that describes the sequestration of highly lipid-soluble drugs within lipid compartments, such as adipose tissue and cell membranes. scielo.brmedsci.orgekja.org This sequestration can influence drug distribution and potentially reduce the concentration of the drug at its site of action or in the systemic circulation. cambridge.orgveteriankey.com

Etidocaine's high lipid solubility suggests that it would be subject to the lipid sink phenomenon. rxlist.comcambridge.orgweber.eduveteriankey.comscielo.br Increased lipid solubility correlates with increased protein binding and a greater attraction for receptor sites, which can lead to a longer duration of action. cambridge.orgweber.edu The sequestration of lipid-soluble local anesthetics within myelin and surrounding perineural compartments can create a depot for slow release, thereby decreasing vascular absorption and uptake. cambridge.orgveteriankey.com This sequestration contributes to the prolonged duration of action observed with etidocaine. cambridge.orgweber.eduveteriankey.com

The lipid sink concept is also relevant in the context of lipid emulsion treatment for local anesthetic systemic toxicity. scielo.brmedsci.orgekja.orgnysora.com It is proposed that lipid emulsions create an expanded plasma lipid phase that can sequester highly lipid-soluble drugs like etidocaine, drawing them out of tissues where they exert toxic effects. scielo.brmedsci.orgekja.org While the lipid sink is a widely accepted theory, the extent to which it fully explains the reversal of toxicity is still debated, and other mechanisms like enhanced redistribution (lipid shuttle) and direct effects on cardiac function are also considered important. medsci.orgekja.orgnysora.com

The high lipid solubility of etidocaine, as evidenced by its high octanol-water partition coefficient and its ability to partition into model membranes, supports the theoretical relevance of the lipid sink phenomenon in its pharmacokinetic profile, influencing both its duration of action and its potential sequestration in lipid-rich tissues. cambridge.orgweber.eduveteriankey.comsemanticscholar.orgresearchgate.net

Stereochemical Research and Chiral Aspects of Etidocaine

Identification of Stereogenic Centers in Etidocaine (B1208345)

Etidocaine contains a stereogenic center at the carbon atom in the 2-position of the butanamide chain mdpi.com. This carbon is bonded to four different groups: a hydrogen atom, an ethyl group, a diethyl(propyl)amino group, and a carbonyl group linked to the 2,6-dimethylphenylamine moiety. This asymmetric carbon atom gives rise to two enantiomers, typically referred to as (R) and (S) configurations according to the Cahn-Ingold-Prelog system mdpi.com.

Characterization of Acid-Induced Chirality at the Protonated Amine Nitrogen and Diastereomer Formation

In addition to the carbon stereogenic center, etidocaine can exhibit acid-induced chirality at the tertiary amine nitrogen when protonated tandfonline.com. Tertiary amines, when protonated, form a quaternary ammonium (B1175870) center which is tetrahedral. If the three substituents on the nitrogen are different, along with the attached proton, the nitrogen can become a chiral center wikipedia.orgpdx.edu. While neutral tertiary amines undergo rapid pyramidal inversion at room temperature, meaning the enantiomers interconvert rapidly and cannot be isolated, the protonation can make the nitrogen configurationally stable enough under certain conditions to lead to observable chirality wikipedia.orgpdx.edulibretexts.org.

When etidocaine, which already possesses a chiral carbon, is protonated at the amine nitrogen, a molecule with two chiral centers is formed. This results in the formation of diastereomers tandfonline.com. Diastereomers are stereoisomers that are not mirror images of each other and can have different physical and chemical properties, including different spectroscopic characteristics aneskey.com.

NMR Spectroscopic Studies for Structural and Stereochemical Assignments

NMR spectroscopy is a powerful tool for the structural and stereochemical characterization of organic molecules, including local anesthetics and their salts tandfonline.comacs.orgacs.org. Studies using 1H and 13C NMR spectroscopy, including two-dimensional techniques like COSY and heteronuclear correlation experiments, have been employed to assign the chemical shifts of etidocaine in both its free base and hydrochloride salt forms tandfonline.comacs.org.

For etidocaine hydrochloride, the presence of acid-induced chirality at the protonated amine nitrogen and the resulting formation of diastereomers can be observed through NMR. For instance, 13C NMR spectra of etidocaine hydrochloride have shown doubled resonance peaks for some carbon nuclei, indicating the presence of two diastereomers in solution tandfonline.com. These spectroscopic differences arise from the distinct chemical environments of the nuclei in each diastereomer. Solvent and temperature can influence the observed NMR spectra, reflecting the dynamic nature of proton exchange and the stability of the chiral nitrogen center tandfonline.comacs.org.

Enantiomeric Studies on Pharmacodynamic Activity and Differences (or Lack Thereof) in Local Anesthetic Effects

Many chiral local anesthetics exhibit differences in pharmacodynamic activity, pharmacokinetic properties, and toxicity between their individual enantiomers mdpi.comentokey.comresearchgate.net. For some local anesthetics like bupivacaine (B1668057) and ropivacaine, the (S)-enantiomers have been shown to have more favorable safety profiles, particularly regarding cardiotoxicity, compared to the (R)-enantiomers or the racemic mixture mdpi.comentokey.comresearchgate.netcookcountyregional.com.

However, published data specifically on the differences in local anesthetic activity between the individual stereoisomers of etidocaine are limited or have not been widely reported mdpi.com. While etidocaine is structurally related to lidocaine (B1675312) and contains a stereogenic center where it differs from lidocaine, studies detailing distinct pharmacodynamic effects for the (R) and (S) enantiomers of etidocaine have not been extensively published mdpi.com. This suggests that, unlike some other chiral local anesthetics where a "chiral switch" to a pure enantiomer has occurred due to observed advantages, such clear differences in activity or toxicity have not been as prominent or reported for etidocaine mdpi.comresearchgate.net.

Development of Stereoselective Analytical and Separation Methodologies for Etidocaine Enantiomers

The analysis and separation of enantiomers are crucial for understanding their individual properties and for the development and quality control of chiral drugs mdpi.comnih.gov. Stereoselective analytical methods are necessary for preparing pure enantiomers and for conducting pharmacological and pharmacokinetic studies mdpi.com.

Various methodologies have been employed for the enantioseparation of chiral local anesthetics, with high-performance liquid chromatography (HPLC) on chiral stationary phases being a common technique mdpi.comnih.govresearchgate.net. Chiral columns utilizing materials such as cellulose (B213188) derivatives have been used for the separation of local anesthetic enantiomers, including etidocaine mdpi.com. Studies have investigated the effectiveness of different chiral stationary phases and mobile phase compositions for achieving baseline separation of etidocaine enantiomers mdpi.comresearchgate.net. While some chiral columns have shown partial separation of etidocaine enantiomers, others have achieved baseline resolution under specific conditions mdpi.comresearchgate.net. The development of such methods is essential for the potential study and characterization of the individual etidocaine enantiomers.

Advanced Research on Etidocaine Synthesis and Derivatization

Chemical Synthesis Pathways and Optimization

The synthesis of etidocaine (B1208345) typically involves a sequence of reactions to construct its specific amide structure. smolecule.comsmolecule.com

Step-by-Step Synthesis (e.g., Formation of Bromoanilide, Alkylation)

A common synthetic route for etidocaine hydrochloride involves several key steps. Initially, 2,6-dimethylaniline (B139824) undergoes a reaction with 2-bromobutyryl chloride to yield 2-bromo-N-(2,6-dimethylphenyl)butanamide, a bromoanilide intermediate. wikipedia.orgsmolecule.com This intermediate is then subjected to an alkylation reaction with N-ethylpropylamine, which furnishes etidocaine. wikipedia.orgsmolecule.com This process forms the characteristic amide bond and introduces the ethyl and propyl groups on the amine nitrogen. nih.govsmolecule.comsmolecule.com

Rational Design of Novel Etidocaine Analogs

Rational design approaches are employed to create novel etidocaine analogs by modifying its chemical structure to potentially enhance desired properties or overcome limitations. researchgate.net

Application of Non-Classical Bioisosteric Principles (e.g., 1,4-Disubstituted-1,2,3-Triazoles as Amide Bond Mimics)

One strategy in the rational design of etidocaine analogs involves the application of non-classical bioisosteric principles. researchgate.net Specifically, 1,4-disubstituted-1,2,3-triazoles have been explored as metabolically stable mimics of the trans-amide bond found in etidocaine. researchgate.netmdpi.comchim.it These triazole rings are considered effective amide bond bioisosteres due to their analogous size, planarity, hydrogen bonding capabilities, and dipole moments. researchgate.netmdpi.comchim.it The systematic replacement of amide bonds with 1,2,3-triazole heterocycles, sometimes referred to as a "triazole scan," has been investigated as a method to produce stabilized analogs. researchgate.net These analogs can be synthesized using techniques like azide-alkyne cycloaddition (click chemistry). researchgate.net

Structure-Activity Relationship (SAR) Studies for Modified Analogs

Structure-Activity Relationship (SAR) studies are crucial in understanding how chemical modifications to the etidocaine structure impact its biological activity. rsc.orgresearchgate.net These studies analyze the relationship between the chemical structure of analogs and their local anesthetic properties. rsc.orgresearchgate.net For local anesthetics in general, the SAR typically involves a lipophilic aromatic ring, an intermediate chain (amide or ester), and a hydrophilic amine group, with modifications to these regions influencing potency, onset, and duration of action. rsc.org Research on lidocaine (B1675312) derivatives, structurally related to etidocaine, has shown that modifications to the aromatic ring and the amide-alkyl links can affect anesthetic potency. researchgate.netnih.gov The presence and position of methyl groups on the aromatic ring, for instance, can influence the intensity and duration of the anesthetic effect. rsc.org

Development of Metabolically Stable Derivatives through Chemical Modification

A key area of research is the development of etidocaine derivatives with improved metabolic stability through chemical modification. researchgate.netmdpi.com Etidocaine is metabolized rapidly by the liver through processes including oxidative N-dealkylation, ring hydroxylation, cleavage of the amide linkage, and conjugation. rxlist.com These metabolic pathways can lead to the formation of numerous metabolites. rxlist.com

Strategies to enhance metabolic stability often involve modifying the labile amide bond. researchgate.netmdpi.comnih.gov As mentioned earlier, the incorporation of metabolically stable 1,2,3-triazoles as amide bond mimics is a promising approach to circumvent the rapid degradation of the amide linkage by endogenous enzymes. researchgate.netmdpi.comnih.gov This bioisosteric replacement can lead to stabilized analogs with improved in-vivo properties. researchgate.net

While specific detailed research findings and data tables solely focused on etidocaine derivatives' metabolic stability from the search results are limited, the general principle of using bioisosteric replacement, particularly with triazoles, for enhancing the metabolic stability of amide-containing compounds is well-established in medicinal chemistry research. researchgate.netmdpi.comnih.govdrughunter.comcambridgemedchemconsulting.com

Analytical Methodologies for Etidocaine Research

Chromatographic Techniques and Validation

Chromatographic methods are widely used for the separation, identification, and quantification of Etidocaine (B1208345) due to their high selectivity and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation (e.g., Reversed-Phase HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common technique for analyzing Etidocaine. While specific detailed methods for Etidocaine using RP-HPLC were not extensively detailed in the search results, RP-HPLC is a well-established method for the analysis of local anesthetics, including those structurally similar to Etidocaine like lidocaine (B1675312) and bupivacaine (B1668057). Method development for RP-HPLC typically involves optimizing parameters such as the stationary phase (commonly C18 or C8 columns), mobile phase composition (mixtures of water or buffer with organic solvents like acetonitrile (B52724) or methanol), flow rate, and detection wavelength (often in the UV range). innovareacademics.inmdpi.comnih.govjrespharm.com Validation of HPLC methods, as per guidelines from organizations like the International Conference on Harmonisation (ICH), ensures that the method is suitable for its intended purpose, covering parameters such as linearity, accuracy, precision, specificity, limits of detection (LOD), and limits of quantification (LOQ). innovareacademics.injrespharm.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Research Settings

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique applied in the analysis of Etidocaine, particularly in research settings and for the analysis of biological fluids. GC-MS offers high sensitivity and selectivity, allowing for the identification and quantification of Etidocaine even at low concentrations. Etidocaine has been used as an internal standard in GC-MS methods for the determination of other local anesthetics like lidocaine in biological matrices such as hair. researchgate.net GC-MS methods for local anesthetics often involve solid-phase extraction for sample preparation and utilize columns like DB-1 for chromatographic separation. nih.gov

Thin Layer Chromatography (TLC)-Densitometric Approaches

Thin Layer Chromatography (TLC) coupled with densitometric detection provides a simple, rapid, and cost-effective approach for the analysis of Etidocaine. TLC separates components of a mixture based on their differential migration on a stationary phase (e.g., silica (B1680970) gel) using a mobile phase. Densitometry allows for the in situ quantification of the separated compounds on the TLC plate by measuring the absorbance or fluorescence of the spots. analyticaltoxicology.commdpi.com While a specific TLC-densitometric method solely for Etidocaine was not found, this technique has been applied to the analysis of other drugs in pharmaceutical preparations and biological samples, demonstrating its potential for Etidocaine analysis. researchgate.netmdpi.com Method development involves selecting appropriate stationary and mobile phases to achieve adequate separation, followed by densitometric scanning at a suitable wavelength. researchgate.netmdpi.com

Chiral Chromatography (e.g., HPLC with Chiral Stationary Phases) for Enantiomeric Separation

Etidocaine possesses a stereogenic center, meaning it exists as enantiomers (R and S forms). nih.gov Chiral chromatography, particularly HPLC with chiral stationary phases (CSPs), is essential for separating and analyzing these individual enantiomers. Studies have investigated the enantiomeric separation of Etidocaine using cellulose-based chiral stationary phases like Chiralcel OD and Chiralcel OJ. nih.govtandfonline.comresearchgate.net Baseline separation of Etidocaine enantiomers has been achieved on Chiralcel OJ using specific mobile phase compositions, such as hexane-methanol or hexane-ethanol mixtures. nih.govtandfonline.comresearchgate.net The choice of CSP and mobile phase composition significantly impacts the resolution of the enantiomers. nih.govtandfonline.com Chiral separation is important because individual enantiomers of chiral drugs can exhibit different pharmacological and pharmacokinetic properties. nih.govtandfonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the quantification of Etidocaine, particularly in complex matrices like biological samples. LC-MS/MS combines the separation power of liquid chromatography with the sensitive detection capabilities of tandem mass spectrometry. Etidocaine has been used as an internal standard in LC-MS/MS methods for the quantification of other local anesthetics, demonstrating its suitability for this technique. nih.govnih.gov LC-MS/MS methods for drug analysis often involve sample preparation techniques like protein precipitation and utilize reversed-phase columns for chromatographic separation before detection by the mass spectrometer. nih.govnih.gov The high sensitivity of LC-MS/MS allows for the determination of Etidocaine at very low concentrations, which is crucial for pharmacokinetic and bioanalytical studies. nih.govnih.gov

Spectrophotometric Approaches for Etidocaine Determination

Spectrophotometric methods offer relatively simple, rapid, and cost-effective approaches for the determination of Etidocaine, particularly in pharmaceutical formulations. A visible spectrophotometric method has been developed for the determination of Etidocaine hydrochloride in injectable pharmaceutical preparations. nih.govjpccr.euchula.ac.thpublisherspanel.comjpccr.eu This method is based on the formation of an ion-pair complex between Etidocaine hydrochloride and bromocresol green at a specific pH. nih.gov The resulting complex is extracted into chloroform, producing a yellow color that changes to blue in a basic medium, exhibiting maximum absorbance at 625 nm. nih.gov The calibration graph for this method was reported to be linear over a specific concentration range. nih.gov Spectrophotometric analysis can also be used to determine the encapsulation efficiency of Etidocaine in formulations like liposomes by analyzing the drug concentration in the supernatant after centrifugation. tandfonline.com

General Principles and Procedures for Analytical Method Validation in Research Contexts

The general principles of analytical method validation in research contexts aim to demonstrate that the method is fit for its intended use. wjarr.comresearchgate.netmetrology-journal.orgujpronline.com This involves a systematic process of evaluating various performance parameters. researchgate.netujpronline.com The extent of validation required depends on the type of analytical procedure and its intended application. metrology-journal.orgfda.gov For quantitative tests, such as those used to determine the content or purity of Etidocaine, a comprehensive validation is necessary. fda.gov

Specificity and Selectivity Studies

Specificity and selectivity are crucial validation parameters that demonstrate the ability of an analytical method to unequivocally assess the analyte (Etidocaine) in the presence of other components that may be expected to be present in the sample matrix. researchgate.netmetrology-journal.orgelementlabsolutions.comeuropa.euoxford-analytical.co.ukscioninstruments.com These components could include impurities, degradation products, related substances, or excipients from a formulation. metrology-journal.orgelementlabsolutions.comeuropa.eu Specificity ensures that the method provides a response only for the target analyte, minimizing false positives. elementlabsolutions.comoxford-analytical.co.uk Selectivity, on the other hand, describes the degree to which the method can quantify the analyte in the presence of other substances. oxford-analytical.co.ukscioninstruments.com

Specificity and selectivity can be demonstrated through various approaches. One common method involves analyzing samples containing the analyte in the presence of potential interferences. researchgate.netelementlabsolutions.comeuropa.eu This can include analyzing blank samples, samples spiked with known impurities or excipients, or forced degradation samples that contain degradation products. europa.eu For separation techniques like chromatography, specificity is often demonstrated by achieving sufficient resolution between the peak corresponding to Etidocaine and peaks from other components. europa.eu Comparing results obtained from the proposed method with those from a second, well-characterized orthogonal procedure can also provide evidence of specificity. europa.eu

Linearity and Range Determination

Linearity is the ability of an analytical procedure to obtain test results that are directly proportional to the concentration of the analyte within a given range. wjarr.commetrology-journal.orgeuropa.eulabmanager.com This relationship is typically evaluated by analyzing a series of samples containing the analyte at different concentration levels. wjarr.comeuropa.eulabmanager.com The data obtained is often plotted as a calibration curve, with the instrument response (e.g., peak area or absorbance) plotted against the analyte concentration. wjarr.commetrology-journal.orglabmanager.com

The linearity is assessed by appropriate statistical methods, such as calculating a regression line using the method of least squares. wjarr.comeuropa.eu Key parameters evaluated include the correlation coefficient (r or R²), y-intercept, and slope of the regression line. wjarr.comeuropa.eulabmanager.com A high correlation coefficient, typically ≥ 0.999 for quantitative assays, indicates a strong linear relationship. labmanager.com A minimum of five concentration levels is generally recommended for establishing linearity. wjarr.comlabmanager.com

The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the method has a suitable level of precision, accuracy, and linearity. metrology-journal.orgeuropa.euloesungsfabrik.de The specified range is usually derived from linearity studies and depends on the intended application of the procedure. wjarr.comeuropa.euloesungsfabrik.de For the assay of an active substance or finished product, the recommended range is typically 80% to 120% of the test concentration. globalresearchonline.neteuropa.euloesungsfabrik.de

Determination of Detection and Quantification Limits

The detection limit (LOD) and the quantitation limit (LOQ) are important performance characteristics, particularly for analytical procedures used to detect and quantify low levels of an analyte, such as impurities or degradation products. metrology-journal.orgresearchgate.netresearchgate.netloesungsfabrik.de

The detection limit is the lowest amount of analyte in a sample that can be detected, but not necessarily quantified as an exact value, under the stated experimental conditions. metrology-journal.orgeuropa.euloesungsfabrik.de It represents the concentration at which the analyte can be reliably detected and distinguished from background noise. researchgate.netloesungsfabrik.de

The quantitation limit is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. metrology-journal.orgeuropa.euresearchgate.netloesungsfabrik.de It is the minimum level at which the analyte can be reliably measured. researchgate.netloesungsfabrik.de

Several methods can be used to determine LOD and LOQ, depending on whether the method is instrumental or non-instrumental. europa.euloesungsfabrik.de For instrumental methods that exhibit baseline noise, LOD and LOQ can be estimated based on the signal-to-noise ratio. europa.euloesungsfabrik.de A signal-to-noise ratio of 3:1 is generally considered acceptable for estimating the LOD, while a ratio of 10:1 is often used for the LOQ. loesungsfabrik.de Another common approach involves using the standard deviation of the response and the slope of the calibration curve. europa.euresearchgate.netloesungsfabrik.de In this method, LOD and LOQ can be calculated using the formulas: LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve) and LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve). researchgate.netloesungsfabrik.de

Evaluation of Precision and Accuracy

Precision and accuracy are fundamental parameters for evaluating the reliability of an analytical method. globalresearchonline.netwjarr.comresearchgate.netmetrology-journal.orgnih.gov

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. researchgate.netelementlabsolutions.comeuropa.eulabmanager.com It indicates the repeatability of the method. researchgate.neteuropa.eulabmanager.com Precision can be evaluated at different levels: repeatability (intra-assay precision, under the same operating conditions over a short time interval), intermediate precision (within-laboratory variations, such as different days, analysts, or equipment), and reproducibility (between-laboratory variations, typically in collaborative studies). researchgate.netfda.goveuropa.eulabmanager.com Precision is commonly expressed as the standard deviation or relative standard deviation (RSD) of the measurements. researchgate.netlabmanager.com

Accuracy expresses the closeness of agreement between the value obtained by the analytical procedure and the true value or an accepted reference value. globalresearchonline.netresearchgate.netmetrology-journal.orgelementlabsolutions.comeuropa.eu It is sometimes referred to as trueness. elementlabsolutions.comeuropa.eu Accuracy can be assessed by analyzing samples of known purity (e.g., reference materials), comparing the results with those obtained from a second validated method, or by evaluating the recovery of known amounts of analyte added to a sample matrix (spiked samples). globalresearchonline.netresearchgate.neteuropa.eu Accuracy is often reported as percent recovery or as the difference between the mean result and the true value, along with confidence intervals. europa.eu Accuracy should be established across the specified range of the analytical procedure, typically using a minimum of 9 determinations over at least 3 concentration levels. europa.eu

Validated analytical methods that demonstrate acceptable levels of specificity, selectivity, linearity, range, detection limits, quantitation limits, precision, and accuracy are essential for generating reliable and trustworthy data in Etidocaine research. globalresearchonline.netwjarr.comresearchgate.net

Computational and Molecular Modeling Studies of Etidocaine

Atomistic and Coarse-Grained Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are used to study the dynamic behavior of molecules and their interactions over time. Both atomistic (explicitly representing all atoms) and coarse-grained (grouping several atoms into single beads) approaches provide complementary perspectives on the complex interactions of etidocaine (B1208345) with biological membranes and ion channels.

Simulation of Drug-Channel Interactions and Binding Kinetics

MD simulations have been utilized to investigate how etidocaine interacts with voltage-gated sodium channels, the primary targets of local anesthetics. These studies aim to understand the specific binding sites within the channel pore and the kinetics of drug binding and unbinding. Research has indicated that local anesthetics, including etidocaine, bind within the inner pore of sodium channels, interacting with residues in the S6 helices of domains III and IV, and potentially domain I. nih.govnih.govresearchgate.net Mutations in these residues, such as F1764 and Y1771 in NaV1.2, have been shown to significantly impact the binding affinity of drugs like etidocaine. nih.gov

Exploration of Drug-Membrane Permeation Mechanisms and Lateral Access Pathways

Beyond direct channel binding, etidocaine's interaction with the lipid membrane is crucial for its function. MD simulations explore how etidocaine permeates the lipid bilayer and whether it can access its binding site through lateral pathways within the membrane, rather than solely through the intracellular aqueous pore. frontiersin.orgresearchgate.net Studies on other local anesthetics like lidocaine (B1675312) suggest that hydrophobic molecules can enter the channel cavity via lateral fenestrations between domains. frontiersin.org Simulations have shown that etidocaine, similar to other hydrophobic molecules, can penetrate deeper into the membrane core compared to ions like calcium. acs.orghelsinki.fichemrxiv.org

Evaluation of Charged Small Molecule Binding to Membranes against Experimental Data

MD simulations are also used to evaluate the binding of charged molecules like etidocaine to lipid membranes and compare these findings with experimental data, such as those obtained from NMR experiments. acs.orghelsinki.fichemrxiv.orgresearchgate.netnih.gov These comparisons help validate the accuracy of the force fields used in simulations and provide insights into the driving forces behind membrane binding. Studies have shown that the binding affinities of charged drugs like etidocaine to zwitterionic membranes can be stronger than those of simple ions like sodium and calcium, and their binding mechanisms differ, being driven more by hydrophobic effects than direct electrostatic interactions. acs.orghelsinki.fichemrxiv.orgnih.gov

Quantum Mechanical (QM) and Hybrid QM/Molecular Mechanics (QM/MM) Studies of Receptor Binding

Quantum mechanical (QM) methods and hybrid QM/Molecular Mechanics (QM/MM) approaches provide a more detailed electronic description of the interactions between etidocaine and its receptor binding site. While QM methods are computationally intensive and typically applied to smaller systems or specific interactions, QM/MM methods combine the accuracy of QM for a region of interest (e.g., the drug-binding site) with the efficiency of MM for the rest of the system (e.g., the surrounding protein and membrane). These methods can offer insights into the nature of chemical bonds, charge distribution, and energy landscapes involved in receptor binding. uogqueensmcf.combiofisica.org.arnih.gov

Pharmacophore Modeling for Local Anesthetic Activity and Receptor Interaction

Pharmacophore modeling identifies the essential steric and electronic features of a molecule required for optimal interaction with a specific biological target and to elicit a particular biological response, such as local anesthetic activity. For local anesthetics like etidocaine, a common pharmacophore model includes a protonated amine nitrogen, a hydrophobic aromatic region, and a functional group containing an oxygen with lone electron pairs. chempap.orgchemicalpapers.com These models help in understanding the key molecular determinants for binding to the sodium channel receptor and can guide the design of new compounds with desired activity.

Structure-Based Drug Design Approaches for Etidocaine Analogs

Structure-based drug design utilizes the three-dimensional structure of the target receptor (voltage-gated sodium channel) to design or modify drug molecules for improved binding affinity and efficacy. By understanding how etidocaine interacts with specific residues in the sodium channel pore, researchers can design analogs with altered structures to optimize these interactions. nih.govnih.govrupress.orgresearchgate.netresearchgate.netpnas.org This can involve modifying the hydrophobic or hydrophilic portions of the molecule, introducing bioisosteres, or altering the linker region to improve binding kinetics, access pathways, or reduce potential off-target effects. researchgate.netresearchgate.netbibliotekanauki.pl

Table of Compounds and PubChem CIDs

Compound NamePubChem CID
Etidocaine37497

Data Tables

However, based on the search results, we can infer the types of data that would be presented in such tables:

MD Simulations of Drug-Channel Interactions: Binding free energies (e.g., in kcal/mol), dissociation constants (Kd), interaction energies with specific residues, and potentially kinetic rates (kon, koff).

MD Simulations of Drug-Membrane Permeation: Partition coefficients, potential of mean force (PMF) profiles across the membrane bilayer, and diffusion coefficients within the membrane.

Charged Small Molecule Binding to Membranes: Changes in lipid order parameters, binding free energies to the membrane, and comparison of simulated data with experimental values.

QM/MM Studies: Interaction energies between the drug and key receptor residues at the electronic level, charge distribution analysis, and structural parameters of the binding pose.

Pharmacophore Modeling: Spatial coordinates of pharmacophore features and their associated chemical properties.

Structure-Based Drug Design: Predicted binding affinities of designed analogs, structural overlays of analogs within the binding site, and comparison of predicted properties with parent compound (Etidocaine).

An interactive data table would allow users to filter, sort, and potentially visualize these types of numerical results if they were available in a structured format.

For example, a hypothetical interactive table for membrane binding affinity could look like this:

MoleculeMembrane TypeSimulation MethodBinding Free Energy (kcal/mol)Experimental Data Source
EtidocainePOPCAtomistic MD[Value][Citation/Reference]
TPPPOPCAtomistic MD[Value][Citation/Reference]
Sodium IonPOPCAtomistic MD[Value][Citation/Reference]
Calcium IonPOPCAtomistic MD[Value][Citation/Reference]

Future Directions and Emerging Research Avenues in Etidocaine Science

Further Elucidation of Underexplored Molecular and Cellular Mechanisms

While etidocaine (B1208345) is known to exert its effects primarily by blocking voltage-gated sodium channels (NaV channels), the intricate details of its interaction with different channel states and subtypes, as well as potential off-target effects, remain areas of active investigation frontiersin.orgahajournals.orgnysora.com. Local anesthetics like etidocaine inhibit Na+ currents through mechanisms including obstructing current flow and modifying NaV channel gating kinetics researchgate.net. They preferentially bind to the open or inactivated conformations of Na+ channels, blocking Na+ current and reducing cellular excitability ahajournals.org. This state-dependent binding is a key aspect of their action pnas.orgnih.gov.

Studies using site-directed mutagenesis have identified specific amino acid residues within the transmembrane segments of NaV channels that are critical for local anesthetic binding. For instance, mutations at positions F1764 and Y1771 in transmembrane segment IVS6 of type IIA Na+ channel alpha subunits significantly reduce the affinity of inactivated channels for etidocaine pnas.orgnih.gov. These residues are considered common molecular determinants for the state-dependent binding of various drugs, including etidocaine, lidocaine (B1675312), and phenytoin, suggesting an overlapping but not identical interaction with a common receptor site in the channel pore pnas.orgnih.gov. Further research is needed to fully delineate the contributions of other residues and channel domains to etidocaine binding and the resulting modulation of channel function across different NaV channel subtypes (Nav1.1-Nav1.9), which are expressed in various tissues including the central and peripheral nervous systems frontiersin.org.

Beyond NaV channels, local anesthetics have been shown to influence other cellular processes, including neurotransmission nih.gov. Etidocaine, at certain concentrations, has been observed to inhibit the synaptosomal accumulation of norepinephrine (B1679862) and augment its efflux from synaptosomal preparations, primarily by increasing the deaminated metabolite 3,4-dihydroxyphenylglycol (B133932) (DOPEG) nih.gov. This suggests potential interactions with norepinephrine transporters or vesicular storage mechanisms, highlighting a need for further investigation into these broader cellular effects nih.gov. Understanding these underexplored mechanisms could reveal novel therapeutic targets or explain some of the observed pharmacological properties of etidocaine.

Application of Etidocaine as a Research Tool in Fundamental Ion Channel Biology

Etidocaine's well-characterized interaction with voltage-gated sodium channels, particularly its state-dependent block, makes it a valuable tool for studying the fundamental biology of these channels ahajournals.orgpnas.orgnih.gov. By examining how etidocaine interacts with mutated or modified ion channels, researchers can gain insights into channel structure-function relationships, gating mechanisms, and the dynamics of drug binding sites researchgate.netpnas.orgoup.com.

Studies utilizing etidocaine have contributed to understanding the molecular determinants of drug access and binding within the NaV channel pore researchgate.netpnas.orgnih.gov. For example, research on bacterial sodium channels like NaChBac has used etidocaine block to probe the conformational changes associated with channel gating. Time-dependent block by etidocaine upon depolarization in wild-type NaChBac channels is consistent with enhanced entry through the open cytoplasmic mouth of the pore and high-affinity binding to the receptor site in the S6 segments pnas.org. Studies on mutated NaChBac channels, such as those with proline substitutions in the S6 segment, have further utilized etidocaine block to understand how these mutations affect channel gating and the accessibility of the drug binding site pnas.org.

Etidocaine can also be used in conjunction with techniques like voltage clamp and molecular dynamics simulations to study the kinetics and thermodynamics of local anesthetic-channel interactions rupress.org. Simulations have shown that etidocaine, in both its protonated and deprotonated states, can occupy the pore of the NaV channel rupress.org. Such studies can provide detailed atomic-level insights into the binding poses and pathways of etidocaine, complementing data obtained from electrophysiological experiments rupress.org. The use of etidocaine as a probe molecule continues to be relevant for dissecting the complex behavior of voltage-gated ion channels and understanding the molecular basis of electrical excitability.

Development of Novel Synthetic Strategies for Advanced Etidocaine Analogs with Tailored Properties

The development of novel synthetic strategies is crucial for creating etidocaine analogs with improved properties, such as enhanced potency, reduced toxicity, or more selective targeting of specific ion channel subtypes e-century.usamazonaws.com. Traditional local anesthetics, including etidocaine, can have limitations such as systemic toxicity and lack of tissue-specific activity frontiersin.orgahajournals.org. Designing analogs with tailored properties could lead to safer and more effective anesthetic or analgesic agents.

One approach involves modifying the chemical structure of etidocaine based on structure-activity relationship (SAR) studies rsc.orgnih.gov. Bioisosteric replacement, such as substituting the amide bond with a 1,2,3-triazole heterocycle, has been explored in the design of lidocaine and etidocaine analogs to improve metabolic stability and potentially enhance local anesthetic properties researchgate.netresearchgate.net. Studies have shown that such modifications can yield analogs with comparable or improved in-vivo local anesthetic activity researchgate.netresearchgate.net.

Another area of research involves the synthesis of multibinding compounds, where multiple ligand molecules are linked together google.com. These multibinding local anesthetic compounds are designed to bind to multiple sites on voltage-gated Na+ channels, potentially leading to increased affinity and prolonged duration of action google.com. Novel synthetic routes are being developed to create diverse linkers and attach ligands, including etidocaine or its derivatives, to explore the potential of this approach google.com.

Furthermore, the encapsulation of etidocaine in drug delivery systems like ionic gradient liposomes is being investigated as a strategy to provide sustained release and potentially decrease cytotoxicity medchemexpress.comlongdom.orgtaylorandfrancis.com. Research has shown that sustained release from ionic-gradient liposomes significantly decreases etidocaine cytotoxicity in human fibroblasts and can increase the survival rate of C. elegans larvae treated with high concentrations of etidocaine medchemexpress.comlongdom.orgchemsrc.comchemsrc.com. While not a direct synthetic modification of the etidocaine molecule itself, this represents an advanced strategy to improve its delivery and therapeutic index. The development of efficient and scalable synthetic routes for both etidocaine analogs and advanced delivery systems remains a key focus for future research.

Q & A

Q. How can researchers ensure reproducibility in this compound’s synthetic protocols?

  • Methodological Answer : Document procedures using electronic lab notebooks (ELNs) with version control. Publish raw data (e.g., NMR spectra, chromatograms) in repositories like Zenodo or Figshare. Adopt Open Reaction Database (ORD) standards for reaction conditions and yields .

Q. What strategies mitigate bias in this compound’s preclinical efficacy assessments?

  • Methodological Answer : Implement blinding during data collection and analysis. Use automated high-throughput screening to reduce human intervention. Apply machine learning algorithms (e.g., random forests) to detect confounding variables in datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.